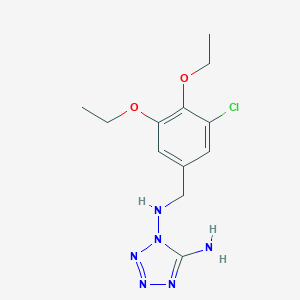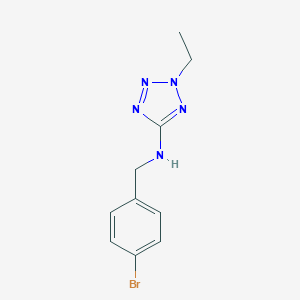![molecular formula C21H24N2O3 B276772 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE](/img/structure/B276772.png)
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE is a synthetic organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.4 g/mol. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a phenyl acetate moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
The synthesis of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Analyse Des Réactions Chimiques
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl acetate moiety. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The ester group in the phenyl acetate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives, which are important in medicinal chemistry.
Biology: Piperazine derivatives are known for their biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: This compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including anxiolytic, antipsychotic, and antidepressant activities .
Comparaison Avec Des Composés Similaires
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic drug.
Indinavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Sitagliptin: Used to treat type 2 diabetes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Propriétés
Formule moléculaire |
C21H24N2O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-15-5-4-6-20(16(15)2)22-11-13-23(14-12-22)21(25)18-7-9-19(10-8-18)26-17(3)24/h4-10H,11-14H2,1-3H3 |
Clé InChI |
DEALUHOCBXLQCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(=O)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B276697.png)

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)



